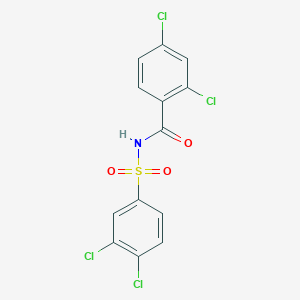
2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide is a chemical compound known for its unique structure and properties It is a derivative of benzamide, characterized by the presence of multiple chlorine atoms and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides and sulfones .
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another benzamide derivative with different substitution patterns.
N-(2,4-Dichlorophenyl)-2-nitrobenzamide: A compound with similar functional groups but different biological activities.
Uniqueness
2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide is unique due to its specific arrangement of chlorine atoms and the presence of a sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
477844-29-4 |
|---|---|
Fórmula molecular |
C13H7Cl4NO3S |
Peso molecular |
399.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H7Cl4NO3S/c14-7-1-3-9(11(16)5-7)13(19)18-22(20,21)8-2-4-10(15)12(17)6-8/h1-6H,(H,18,19) |
Clave InChI |
ASBBRVILAUZLPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


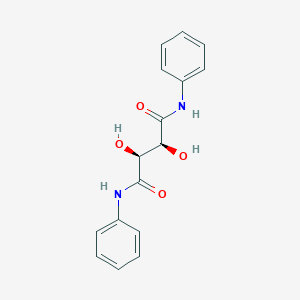
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
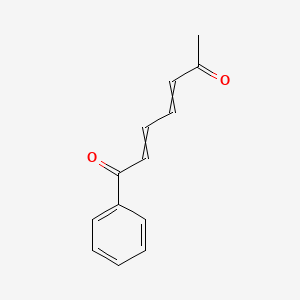
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
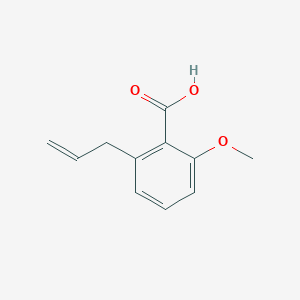
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
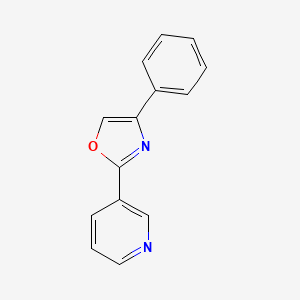
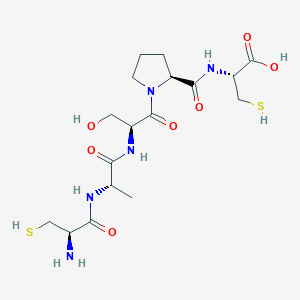
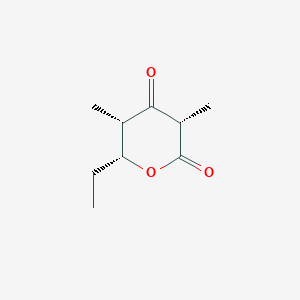
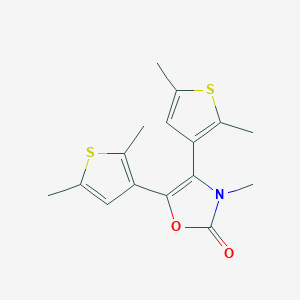
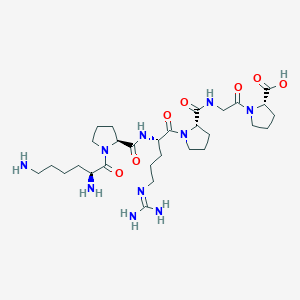
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
